molecular formula C5H8N4S B3357272 4-amino-1-methyl-1H-imidazole-5-carbothioamide CAS No. 71788-36-8

4-amino-1-methyl-1H-imidazole-5-carbothioamide

Cat. No.: B3357272
CAS No.: 71788-36-8
M. Wt: 156.21 g/mol
InChI Key: UGVJVDVRXVCECA-UHFFFAOYSA-N
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Description

4-amino-1-methyl-1H-imidazole-5-carbothioamide is a heterocyclic compound that contains an imidazole ring substituted with an amino group, a methyl group, and a carbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-methyl-1H-imidazole-5-carbothioamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-1-methylimidazole with carbon disulfide in the presence of a base, such as potassium hydroxide, to form the carbothioamide derivative. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-amino-1-methyl-1H-imidazole-5-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carbothioamide group to a thiol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. Reactions are typically carried out in polar solvents like acetonitrile or water.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in solvents like tetrahydrofuran or ethanol.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides, with reactions conducted in solvents such as dichloromethane or dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols or other reduced derivatives.

    Substitution: Various substituted imidazole derivatives, depending on the nucleophile used.

Scientific Research Applications

4-amino-1-methyl-1H-imidazole-5-carbothioamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: It is explored for use in the synthesis of advanced materials, including polymers and coordination complexes, due to its unique electronic properties.

    Biological Studies: The compound is used in studies of enzyme inhibition and as a probe for understanding biochemical pathways involving sulfur-containing compounds.

Mechanism of Action

The mechanism of action of 4-amino-1-methyl-1H-imidazole-5-carbothioamide involves its interaction with molecular targets such as enzymes. The carbothioamide group can form covalent bonds with active site residues, leading to enzyme inhibition. Additionally, the imidazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

    4-amino-1-methyl-1H-imidazole-5-carbonitrile: Similar structure but with a nitrile group instead of a carbothioamide group.

    5-amino-1-methyl-1H-imidazole-4-carboxamide: Contains a carboxamide group instead of a carbothioamide group.

    4-amino-1-methyl-1H-imidazole-5-carboxylic acid: Features a carboxylic acid group in place of the carbothioamide group.

Uniqueness

4-amino-1-methyl-1H-imidazole-5-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This functional group allows for specific interactions with biological targets and provides a versatile handle for further chemical modifications.

Properties

IUPAC Name

5-amino-3-methylimidazole-4-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4S/c1-9-2-8-4(6)3(9)5(7)10/h2H,6H2,1H3,(H2,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGVJVDVRXVCECA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1C(=S)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00392538
Record name 4-Amino-1-methyl-1H-imidazole-5-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71788-36-8
Record name NSC147780
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147780
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Amino-1-methyl-1H-imidazole-5-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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